molecular formula C10H9NO3 B1322962 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde CAS No. 848692-92-2

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde

Cat. No.: B1322962
CAS No.: 848692-92-2
M. Wt: 191.18 g/mol
InChI Key: DJXLUGPIETVTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Reactions and Stereoselectivity

  • Chiral oxazolidinones, closely related to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, have been utilized in asymmetric reactions with simple nitro compounds. These reactions produce nitro alcohols with significant asymmetric induction, which is crucial in stereoselective synthesis (Kudyba, Raczko, & Jurczak, 2004).

Catalytic Applications

  • Oxazolidine-based ligands, similar to this compound, have been synthesized and applied in catalytic oxidation of benzyl alcohols. These compounds show potential in enhancing the efficiency of oxidation processes (Bikas et al., 2018).

Heterocyclization Reactions

  • The compound is involved in heterocyclization reactions, leading to the formation of various oxazaheterocycles. Such reactions are significant in the synthesis of complex organic compounds (Palchikov, 2015).

Synthesis of Bioactive Compounds

  • Synthesis involving this compound derivatives has been explored for creating bioactive compounds. These include derivatives with potential antimicrobial and antitumor activities, demonstrating the compound's versatility in medicinal chemistry (Luo et al., 2017).

Structural Studies and Hydrogen Bonding

  • Studies have been conducted on oxazolidine derivatives to understand their crystal structures and weak interactions like hydrogen bonds. These insights are crucial for designing molecules with desired properties (Nogueira et al., 2015).

Pro-Drug Development

  • Oxazolidines, including derivatives of this compound, have been examined as pro-drug forms. Their kinetic behavior in hydrolysis makes them suitable candidates for delivering specific drugs (Bundgaard & Johansen, 1982).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXLUGPIETVTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2.93 g of 3-[N-(t-butoxycarbonyl)amino]benzaldehyde in 20 ml of dimethylformamide was added 0.58 g of sodium hydride (60% oily) under ice-cooling. After stirring at room temperature for 1 hour, a solution of 0.93 ml of 2-bromoethanol in 5 ml of dimethylformamide was added dropwise under ice-cooling. After stirring at room temperature for 14 hours, the mixture was heated to stir at 115° C. for 6 hours. Ethyl acetate was added, and this was washed successively with water and an aqueous saturated sedum chloride solution, dried with anhydrous sodium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.75 g of oily 3-(2-oxo-oxazolidin-3-yl)benzaldehyde.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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